ferulic acid

Vue d'ensemble

Description

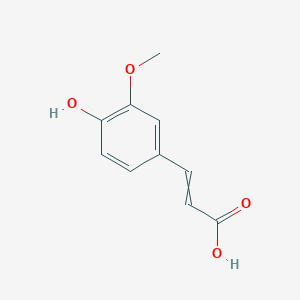

ferulic acid, commonly known as this compound, is a hydroxycinnamic acid. It is a phenolic compound widely found in plant cell walls, particularly in seeds and leaves. This compound is known for its antioxidant properties and is used in various applications, including food, cosmetics, and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ferulic acid can be synthesized through several methods. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . Another method includes the oxidation of eugenol using potassium permanganate .

Industrial Production Methods

Industrially, this compound is often extracted from plant sources such as rice bran, wheat bran, and corn bran. The extraction methods include alkaline hydrolysis, enzymatic hydrolysis, and solvent extraction . These methods are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Oxidative Reactions with Hydrogen Peroxide and Peracetic Acid

FA demonstrates stability against hydrogen peroxide (H₂O₂) under lignin-retaining bleaching conditions. Major reactions include:

-

trans–cis isomerization : Dominates in H₂O₂ reactions, likely via a radical mechanism without bond cleavage .

-

Side-chain cleavage : Observed minimally with H₂O₂ but enhanced with peracetic acid (CH₃CO₃H) .

Key Findings:

| Derivative | Reactivity with H₂O₂ | Reactivity with CH₃CO₃H | Major Product |

|---|---|---|---|

| This compound | Moderate | High | trans–cis isomer |

| 4-O-etherified FA | Low | Low | Stable |

| Coniferaldehyde | High | Very high | Degraded side-chain |

Etherification at the 4-O position significantly stabilizes FA, while aldehyde substitution (e.g., coniferaldehyde) drastically increases oxidative susceptibility .

Solvent Effects on Reaction Efficiency :

| Solvent | Conversion (%) | Selectivity for Vanillin (%) |

|---|---|---|

| DME | 100 | 95 |

| THF | 100 | 65 |

| Acetonitrile | 100 | 82 |

| Water | 0 | 0 |

Radical scavengers like TEMPO inhibit the reaction, supporting a radical-based mechanism .

Enzymatic Decarboxylation

This compound decarboxylase (FDC) catalyzes non-oxidative decarboxylation via a 1,3-dipolar cycloaddition mechanism:

-

Energy barrier : 23.5 kcal mol⁻¹ (protonation step is rate-limiting) .

-

Cofactor role : prFMN iminium stabilizes intermediates, while prFMN ketamine is less active .

Proposed Mechanism :

-

Substrate-cofactor cycloaddition → formation of adduct.

-

Carboxylic group elimination → decarboxylated product.

-

Proton transfer via Glu282 and water bridge.

Enzymatic Polymerization

Laccase-mediated oxidation of FA produces oligomers with enhanced antioxidant properties:

LC-MS Analysis of Products :

| Peak | m/z | Proposed Structure |

|---|---|---|

| P4 | 341 | Decarboxylated FA dimer |

| P5 | 404 | FA dimer + H₂O adduct |

| P6/P7 | 771 | FA tetramer (dehydro form) |

Antioxidant Mechanisms via Radical Dimerization

FA scavenges free radicals via:

-

H-atom transfer : Phenolic OH donates H· to radicals.

-

Dimerization : Ferulate radicals form C5–C5 dimers (e.g., curcumin analogs) with superior anti-inflammatory activity .

Radical Scavenging Pathways :

-

FA → Ferulate radical (stabilized by resonance).

-

Dimerization → C5–C5/COO·-linked antioxidants.

-

Synergistic effects with vitamins C/E enhance stability.

Applications De Recherche Scientifique

Biological Activities of Ferulic Acid

This compound exhibits a wide range of biological activities that contribute to its therapeutic potential:

- Antioxidant Activity : FA is known for its ability to scavenge free radicals, thereby preventing oxidative stress-related damage. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular diseases .

- Anti-inflammatory Effects : Research indicates that FA can modulate inflammatory pathways, making it useful in treating conditions characterized by inflammation .

- Antimicrobial Properties : FA has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in treating infections .

- Anticancer Potential : Studies have shown that FA can inhibit tumor growth and induce apoptosis in cancer cells, highlighting its role as a potential anticancer agent .

Therapeutic Applications

The therapeutic applications of this compound span several medical fields:

Cancer Treatment

This compound's ability to inhibit cancer cell proliferation and induce apoptosis makes it a candidate for cancer therapy. Its antioxidant properties help protect normal cells from oxidative damage during chemotherapy .

Cardiovascular Health

FA has been shown to lower cholesterol levels by inhibiting HMG-CoA reductase, which may contribute to cardiovascular health . Additionally, it helps regulate glucose metabolism by activating glucokinase, thus playing a role in diabetes management .

Neuroprotection

Research suggests that FA may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing neuroinflammation and oxidative stress .

Nanotechnology in this compound Delivery

One of the significant challenges in utilizing this compound therapeutically is its poor solubility and bioavailability. Recent advancements in nanotechnology have led to the development of nanoparticle-based delivery systems that enhance the pharmacokinetic profile of FA:

- Polymer-based Nanoparticles : These systems improve the solubility and stability of FA, allowing for controlled release and targeted delivery to specific tissues .

- Lipid-based Nanoparticles : Lipid carriers can encapsulate FA effectively, enhancing its absorption and therapeutic efficacy .

Cosmetic Applications

This compound is widely used in the cosmetic industry due to its photoprotective properties:

- Skin Care Formulations : FA is incorporated into creams and lotions for its antioxidant benefits, helping to protect skin from UV damage and premature aging .

- Wound Healing : Studies indicate that FA enhances wound healing by promoting angiogenesis and inhibiting melanogenesis, making it beneficial for skin repair products .

Case Studies

The following case studies illustrate the applications of this compound in various domains:

Mécanisme D'action

Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cinnamic acid: Similar structure but lacks the methoxy and hydroxyl groups.

Coumaric acid: Similar structure but lacks the methoxy group.

Sinapic acid: Similar structure with additional methoxy groups.

Uniqueness

Ferulic acid is unique due to its combination of hydroxyl and methoxy groups, which contribute to its potent antioxidant properties. This makes it more effective in scavenging free radicals compared to its analogs .

Activité Biologique

Ferulic acid (FA) is a naturally occurring phenolic compound found in various plants, particularly in grains, fruits, and vegetables. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Antioxidant Activity

This compound is renowned for its potent antioxidant properties. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. The mechanism involves donating hydrogen atoms to free radicals, which stabilizes them and prevents cellular damage.

Key Findings:

- Free Radical Scavenging : this compound has demonstrated a remarkable ability to reduce reactive oxygen species (ROS) levels in various cell types. In fibroblasts exposed to UV radiation, FA significantly lowered ROS production and lipid peroxidation .

- Cell Protection : Studies show that FA enhances the cellular antioxidant defense system by increasing levels of glutathione and catalase, which are crucial for detoxifying harmful oxidative products .

Anti-Inflammatory Effects

FA exhibits significant anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes.

Research Insights:

- Cytokine Regulation : this compound has been shown to downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation .

- Clinical Applications : In clinical trials for conditions like rosacea, FA treatment led to reduced erythema and improved skin barrier function .

Antimicrobial Properties

This compound possesses antimicrobial activity against various pathogens, making it a potential candidate for treating infections.

Study Results:

- Bacterial Inhibition : Research indicates that FA can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Modified alkyl esters of FA have shown enhanced antibacterial activity due to improved lipid solubility .

Anticancer Potential

The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Evidence from Studies:

- Cell Growth Regulation : FA has been shown to regulate cell cycle progression and promote apoptosis in various cancer cell lines, including breast and colon cancer cells .

- In Vivo Studies : Animal studies indicate that FA can significantly reduce tumor volume in xenograft models .

Wound Healing Properties

This compound promotes wound healing through multiple mechanisms, including enhancing collagen synthesis and reducing oxidative stress at the wound site.

Case Study:

- In diabetic rats treated with this compound ointment, wound contraction was significantly higher compared to control groups. After 16 days, 96% healing was observed in the FA group versus 83% in the control group using standard treatments .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97274-61-8 | |

| Details | Compound: 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97274-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5040673 | |

| Record name | Ferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-24-6 | |

| Record name | Ferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.